2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE
Overview
Description
2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a condensation reaction with an amine.
Introduction of Functional Groups: The amino group, methyl groups, and tetrahydrofuran moiety can be introduced through various substitution reactions, using reagents like alkyl halides, amines, and alcohols.
Addition of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions, using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: The functional groups on the pyrrole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound might interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biochemical pathways by acting as an agonist or antagonist of certain signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE: Lacks the tetrahydrofuran moiety.
2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROLE-3-CARBONITRILE: Similar structure but with different functional groups.
Uniqueness
The presence of the tetrahydrofuran moiety and the specific arrangement of functional groups in 2-AMINO-4,5-DIMETHYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRROL-3-YL CYANIDE distinguishes it from other similar compounds, potentially leading to unique chemical properties and applications.
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h10H,3-5,7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYPAVDHUPTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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